(3-Amino-6-bromobenzofuran-2-yl)methanol
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Overview
Description
(3-Amino-6-bromobenzofuran-2-yl)methanol: is a chemical compound that belongs to the benzofuran family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The final step involves the addition of a methanol group to the 2-position of the benzofuran ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Amino-6-bromobenzofuran-2-yl)methanol can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions where the amino or bromine groups are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzofuran derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds .
Scientific Research Applications
Chemistry: In chemistry, (3-Amino-6-bromobenzofuran-2-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for studying cellular processes .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its unique structure and biological activities make it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it a valuable component in industrial processes .
Mechanism of Action
The mechanism of action of (3-Amino-6-bromobenzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
- (3-Amino-6-chlorobenzofuran-2-yl)methanol
- (3-Amino-6-fluorobenzofuran-2-yl)methanol
- (3-Amino-6-iodobenzofuran-2-yl)methanol
Comparison: Compared to its similar compounds, (3-Amino-6-bromobenzofuran-2-yl)methanol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound more versatile in synthetic and research applications .
Properties
Molecular Formula |
C9H8BrNO2 |
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Molecular Weight |
242.07 g/mol |
IUPAC Name |
(3-amino-6-bromo-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C9H8BrNO2/c10-5-1-2-6-7(3-5)13-8(4-12)9(6)11/h1-3,12H,4,11H2 |
InChI Key |
BOTAATXPLUVEOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=C2N)CO |
Origin of Product |
United States |
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